2-(2-(4-(2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[2-[4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N5O3/c40-31(39-27-11-6-12-28(39)23-37(22-27)21-25-7-2-1-3-8-25)24-36-17-15-35(16-18-36)19-20-38-33(41)29-13-4-9-26-10-5-14-30(32(26)29)34(38)42/h1-5,7-10,13-14,27-28H,6,11-12,15-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPUMJBSZMQARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)N2C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)CC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-(2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be analyzed to understand its properties and interactions. Here is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O3 |
| Molecular Weight | 402.51 g/mol |
| IUPAC Name | This compound |
| LogP | 4.5 |
| Solubility | Soluble in DMSO |
The compound acts primarily through modulation of neurotransmitter systems. It has been identified as a positive allosteric modulator of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. This modulation enhances cognitive functions and may have therapeutic implications for cognitive disorders.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activities against various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| LASCPC-01 (pancreatic) | 0.47 | >190 (compared to PC-3) |
| U87 (glioblastoma) | 0.75 | Not specified |
| MCF7 (breast cancer) | 0.60 | Not specified |
These findings suggest that the compound could be developed as a potential therapeutic agent for treating specific types of cancer.
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown promising neuroprotective effects in preclinical models:
- Cognitive Enhancement : Studies have demonstrated that it can improve memory and learning in animal models.
- Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound reduced amyloid-beta accumulation and improved behavioral outcomes.
Study on Cognitive Enhancement
A recent study evaluated the effects of the compound on cognitive function in mice subjected to memory impairment models. The results indicated:
- Significant improvement in performance on the Morris water maze test.
- Reduced levels of oxidative stress markers in brain tissues.
Anticancer Research
In vitro studies conducted on pancreatic cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, differing primarily in substituents and connectivity (Table 1):
Table 1. Structural comparison of the target compound with analogues.
Structural and Functional Implications
- Diazabicyclo vs.
- Substituent Effects : The trimethoxybenzoyl group in the analogue from introduces strong electron-donating effects, which may improve metabolic stability but reduce aqueous solubility compared to the target compound’s benzyl group.
- Linker Variations : The ketone group in the target compound’s ethyl-piperazine linker distinguishes it from the ether or hydroxyl-containing linkers in analogues 9 and 7 , affecting conformational dynamics and hydrogen-bonding capacity .
Computational and Experimental Comparison Methods
Similarity Coefficients
- Tanimoto Coefficient : Widely used for binary fingerprint-based similarity analysis, the target compound shares ~60–75% similarity with analogues 9 and 12 , reflecting conserved piperazine and aromatic motifs .
- Forbes Coefficient : Highlights greater dissimilarity (~40–50%) due to divergent substituent patterns, underscoring the importance of method selection in cheminformatics .
Graph Isomorphism Networks (GINs)
- Topological Analysis: GIN-based comparisons reveal that the diazabicyclo[3.3.1]nonane system in the target compound introduces unique graph substructures absent in simpler piperazine derivatives, suggesting distinct pharmacophoric profiles .
Research Findings and Implications
Pharmacological Potential
- The benzyl and ketone groups in the target molecule may modulate blood-brain barrier permeability compared to hydroxylated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
